Cas no 14300-65-3 (Ethyl 3-(bromomethyl)thiophene-2-carboxylate)

Ethyl 3-(bromomethyl)thiophene-2-carboxylate structure
14300-65-3 structure
Product Name:Ethyl 3-(bromomethyl)thiophene-2-carboxylate
CAS No:14300-65-3
MF:C8H9BrO2S
MW:249.124860525131
CID:1088647
PubChem ID:13051080
Update Time:2025-09-19

Ethyl 3-(bromomethyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(bromomethyl)thiophene-2-carboxylate
    • SCHEMBL5247962
    • DB-085486
    • DTXSID70516527
    • 14300-65-3
    • Ethyl3-(bromomethyl)thiophene-2-carboxylate
    • Inchi: 1S/C8H9BrO2S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5H2,1H3
    • InChI Key: RROVZFZRFXXELX-UHFFFAOYSA-N
    • SMILES: BrCC1C=CSC=1C(=O)OCC

Computed Properties

  • Exact Mass: 247.95066g/mol
  • Monoisotopic Mass: 247.95066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.5Ų

Ethyl 3-(bromomethyl)thiophene-2-carboxylate Pricemore >>

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Additional information on Ethyl 3-(bromomethyl)thiophene-2-carboxylate

Ethyl 3-(bromomethyl)thiophene-2-carboxylate: A Comprehensive Overview

Ethyl 3-(bromomethyl)thiophene-2-carboxylate, with the CAS number 14300-65-3, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a thiophene ring, a bromomethyl group, and an ethyl ester moiety. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural element that contributes to the compound's reactivity and versatility in various chemical reactions.

Recent studies have highlighted the potential of Ethyl 3-(bromomethyl)thiophene-2-carboxylate as a valuable intermediate in the synthesis of bioactive molecules. Its bromomethyl group serves as an excellent leaving group, making it highly reactive in nucleophilic substitution reactions. This property has been exploited in the development of novel pharmaceutical agents and agrochemicals. For instance, researchers have utilized this compound to synthesize derivatives with enhanced bioavailability and selectivity, demonstrating its importance in drug discovery.

The ethyl ester group in Ethyl 3-(bromomethyl)thiophene-2-carboxylate plays a crucial role in stabilizing the molecule and enhancing its solubility in organic solvents. This feature is particularly advantageous in large-scale chemical synthesis, where solubility is a critical factor for reaction efficiency. Moreover, the ester group can be readily converted into other functional groups, such as acids or amides, through hydrolysis or amidation reactions, further expanding the compound's utility.

From a mechanistic standpoint, Ethyl 3-(bromomethyl)thiophene-2-carboxylate has been employed as a substrate in various organocatalytic reactions. Its reactivity has been studied extensively under different catalytic conditions, revealing insights into its electronic properties and steric effects. For example, recent investigations have demonstrated its ability to undergo enantioselective transformations when subjected to chiral catalysts, paving the way for the asymmetric synthesis of complex molecules.

In terms of applications, Ethyl 3-(bromomethyl)thiophene-2-carboxylate has found use in the preparation of thiophene-based polymers and materials with unique electronic properties. These materials have potential applications in optoelectronics and energy storage devices due to their conjugated π-systems and tunable electronic characteristics.

Furthermore, Ethyl 3-(bromomethyl)thiophene-2-carboxylate has been utilized as a building block in medicinal chemistry for the design of anti-inflammatory and anticancer agents. Its ability to modulate cellular signaling pathways makes it a promising candidate for drug development.

In conclusion, Ethyl 3-(bromomethyl)thiophene-2-carboxylate (CAS No. 14300-65-3) is a versatile compound with wide-ranging applications in organic synthesis and materials science. Its unique structure and reactivity continue to make it an invaluable tool for researchers across various disciplines.

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